N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c26-19(13-1-2-15-16(11-13)28-12-27-15)22-10-9-21-17-3-4-18(25-24-17)23-14-5-7-20-8-6-14/h1-8,11H,9-10,12H2,(H,21,24)(H,22,26)(H,20,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBNJOCNWIADQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC3=NN=C(C=C3)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well studied. Therefore, its bioavailability, half-life, metabolism, and excretion are currently unknown. Future pharmacokinetic studies will be crucial to understand these properties and their impact on the compound’s therapeutic potential.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific information on the compound’s targets and mode of action, it is difficult to predict how these factors might influence its activity.
Biological Activity
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Characteristics
The compound features:
- Pyridazinyl and Pyridinyl Groups : These functional groups contribute to its interaction with various biological targets.
- Benzo[d][1,3]dioxole Moiety : Known for its diverse biological activities, this part of the molecule is critical for its pharmacological effects.
Research indicates that the compound interacts with specific enzymes and receptors, influencing various signaling pathways. For instance:
- Inhibition of Phosphodiesterase 4 (PDE4) : This enzyme hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling. Inhibition of PDE4 can enhance cAMP levels, potentially benefiting conditions like asthma and inflammation.
Biological Activity Overview
Case Studies
- Antidiabetic Activity : In a study using streptozotocin-induced diabetic mice, the compound significantly lowered blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment .
- Cytotoxicity Assessment : MTS assays indicated that the compound selectively affected cancer cell lines with IC50 values ranging from 26–65 µM while sparing normal cells (IC50 > 150 µM), highlighting its potential for targeted cancer therapy .
Research Findings
Recent investigations into benzodioxole derivatives have revealed their versatility in drug development:
- Benzodioxole Core : This structure has been linked to various biological activities, including antimicrobial properties and efficacy against schistosomiasis and tuberculosis .
- Synthetic Pathways : The synthesis of this compound typically involves multiple steps starting from pyridazine derivatives and coupling agents to form the desired amide bond.
Comparison with Similar Compounds
Core Benzo[d][1,3]dioxole-5-carboxamide Derivatives
Several analogs share the benzo[d][1,3]dioxole-5-carboxamide moiety, which is associated with metabolic stability due to resistance to amide hydrolysis:
Key Insight: The target compound’s pyridazine-pyridin-4-ylamino linker may improve target selectivity compared to simpler alkyl or thioether substituents in analogs like No. 1767 or the thiophene derivative .
Pyridazine-Based Analogs
Pyridazine rings are common in kinase inhibitors. The target compound’s pyridazine substituents differentiate it from others:
Key Insight: The 2,4-dimethylthiazole substituent in the analog from may confer antiproliferative activity, whereas the target compound’s pyridin-4-ylamino group could favor kinase selectivity.
Metabolic Stability and Pathways
Amide hydrolysis resistance is a hallmark of benzo[d][1,3]dioxole-5-carboxamide derivatives:
- N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767): Rapidly metabolized in rat hepatocytes via non-amide pathways (e.g., oxidation) .
- FEMA 4232 (same as No. 1767): Corroborates cytochrome P450-mediated oxidation followed by sulfation/glucuronidation .
- Target Compound: Likely undergoes similar Phase I/II metabolism but may exhibit prolonged half-life due to the pyridazine-pyridin-4-ylamino group’s steric protection of the amide bond.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
